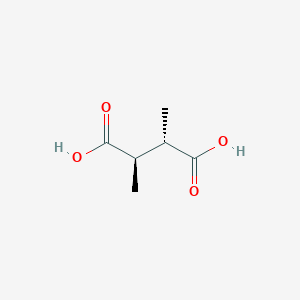

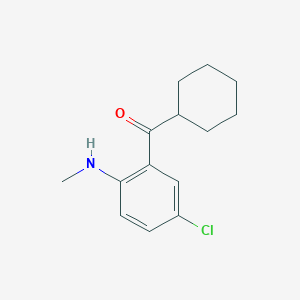

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide is a compound related to benzamide derivatives, which are known for their significant pharmacological activities. The specific compound is structurally related to 4-amino-N-(2,6-dimethylphenyl)benzamide, a potent anticonvulsant (Lambert et al., 1995).

Synthesis Analysis

The synthesis of N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide derivatives often involves multi-component reactions. For instance, the synthesis of related compounds like N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, achieved high yields through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of related benzamide compounds typically features certain characteristic conformational arrangements. For example, the crystal structure of N-(2,6-Dimethylphenyl)benzamide shows the central –NHCO– bridging unit being tilted at significant angles to the benzoyl ring, indicating a near orthogonal orientation of the benzoyl and aniline rings (Gowda et al., 2008).

Chemical Reactions and Properties

These compounds are often involved in various chemical reactions due to their active functional groups. The metabolism and disposition of similar compounds have been extensively studied, indicating significant transformations and interactions within biological systems (Potts et al., 1989).

科学的研究の応用

Synthesis and Biological Activity

Several studies have focused on the synthesis of benzamide derivatives, including N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide and its analogs, exploring their potential biological activities. For instance, Noubade et al. (2009) detailed the synthesis and biological activity of 2-[(2, 3-dimethyl phenyl) amino]benzonamide azetidine-2-ones, highlighting the structural characterization based on IR, 1HNMR, and mass spectral data (Noubade et al., 2009). Similarly, Noubade et al. (2009) also reported on the synthesis and pharmacological activities of new pyrimidines and thiadiazoles bearing mefenamic acid, utilizing 2-[2,3- dimethylphenyl) amino] benzocarbohydrazide (Noubade et al., 2009).

Structural Characterization

The structural characterization of compounds related to N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide has been a focus area as well. For example, Gowda et al. (2008) presented the crystallization details of N-(2,6-Dimethylphenyl)benzamide, comparing the H—N—C=O units' trans conformation with other benzanilides, and analyzing the molecule's structural aspects through N—H⋯O hydrogen bonds (Gowda et al., 2008).

Anticonvulsant Screening

Anticonvulsant properties of benzamide derivatives have also been studied. Afolabi and Okolie (2013) examined the anticonvulsant screening of three N-(2,6-dimethylphenyl)-substituted benzamides, providing insights into their efficacy against pentylenetetrazole-induced seizures in rats (Afolabi & Okolie, 2013).

Chemical and Physical Characterization

The study by Cunha et al. (2014) on mefenamic acid, a compound structurally related to N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide, delves into its polymorphs through vibrational (IR and Raman) and solid-state NMR spectroscopies. This work emphasizes the importance of spectroscopic methods in characterizing the molecular structure and polymorphism of pharmaceutical compounds (Cunha et al., 2014).

Safety And Hazards

The safety data sheet for a related compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It’s important to handle “N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide” with appropriate safety precautions, including the use of personal protective equipment and avoidance of ingestion or inhalation .

特性

IUPAC Name |

2-(2,3-dimethylanilino)-N-(2,3-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-15-9-7-13-20(17(15)3)24-22-12-6-5-11-19(22)23(26)25-21-14-8-10-16(2)18(21)4/h5-14,24H,1-4H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPGFFOBMDKQPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide | |

CAS RN |

21122-68-9 |

Source

|

| Record name | N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021122689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,3-DIMETHYLPHENYL)-2-((2,3-DIMETHYLPHENYL)AMINO)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A84PG9047 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

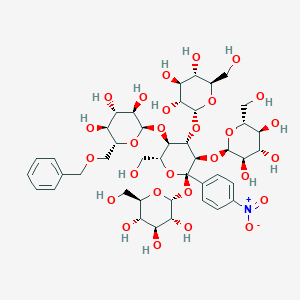

![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)

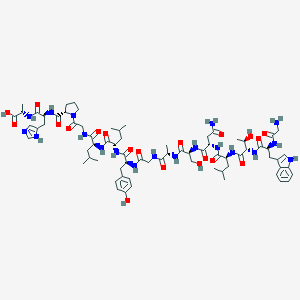

![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)